molecular formula C5H10N4 B1612176 1-Isopropyl-1H-1,2,4-triazol-5-amine CAS No. 870992-11-3

1-Isopropyl-1H-1,2,4-triazol-5-amine

Cat. No. B1612176
CAS RN: 870992-11-3
M. Wt: 126.16 g/mol
InChI Key: IBNNFEVLLHJPJT-UHFFFAOYSA-N
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Scientific Research Applications

Drug Discovery

1-Isopropyl-1H-1,2,4-triazol-5-amine: is a compound that has garnered attention in the field of drug discovery due to the triazole ring’s resemblance to the amide bond, which is a common feature in many drugs . Its structural similarity to biologically active molecules makes it a valuable scaffold for developing new therapeutic agents. The compound’s potential applications include:

Polymer Chemistry

In polymer chemistry, 1-Isopropyl-1H-1,2,4-triazol-5-amine can be utilized as a monomer or a cross-linking agent due to its reactive amine group. Its incorporation into polymers could impart unique properties such as:

Supramolecular Chemistry

The triazole ring’s ability to engage in hydrogen bonding makes 1-Isopropyl-1H-1,2,4-triazol-5-amine a candidate for use in supramolecular assemblies. Its applications include:

Bioconjugation

1-Isopropyl-1H-1,2,4-triazol-5-amine: can serve as a linker in bioconjugation applications, where it could be used to attach various biomolecules to one another or to solid supports. This is particularly useful in:

Fluorescent Imaging

The triazole core of 1-Isopropyl-1H-1,2,4-triazol-5-amine can be modified to introduce fluorescent properties, making it useful in:

Materials Science

In materials science, the robustness of the triazole ring can be exploited in the development of new materials with enhanced properties:

properties

IUPAC Name

2-propan-2-yl-1,2,4-triazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4/c1-4(2)9-5(6)7-3-8-9/h3-4H,1-2H3,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBNNFEVLLHJPJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=NC=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40610925
Record name 1-(Propan-2-yl)-1H-1,2,4-triazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40610925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

870992-11-3
Record name 1-(Propan-2-yl)-1H-1,2,4-triazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40610925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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